N-(1,3-dimethylbutyl)-2-naphthamide

Description

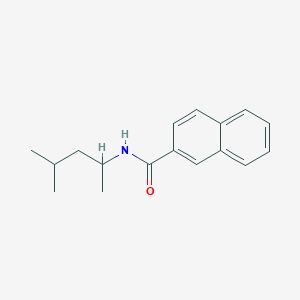

N-(1,3-Dimethylbutyl)-2-naphthamide is a synthetic organic compound characterized by a naphthalene backbone (2-naphthamide) substituted with a 1,3-dimethylbutyl group via an amide linkage. The branched alkyl chain (1,3-dimethylbutyl) may enhance solubility in nonpolar matrices, while the aromatic naphthamide moiety could contribute to UV absorption or antioxidant properties.

Properties

Molecular Formula |

C17H21NO |

|---|---|

Molecular Weight |

255.35g/mol |

IUPAC Name |

N-(4-methylpentan-2-yl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C17H21NO/c1-12(2)10-13(3)18-17(19)16-9-8-14-6-4-5-7-15(14)11-16/h4-9,11-13H,10H2,1-3H3,(H,18,19) |

InChI Key |

PFCZCUMWEPVFMO-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C)NC(=O)C1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CC(C)CC(C)NC(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares N-(1,3-dimethylbutyl)-2-naphthamide to analogous compounds based on structural motifs, functional groups, and regulatory/environmental profiles derived from the evidence.

Structural Analogues with 1,3-Dimethylbutyl Substituents

a. N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)

- Key Features : 6PPD contains a 1,3-dimethylbutyl group linked to a phenylenediamine core. It is widely used as an antioxidant in rubber tires.

- Comparison: Functional Group: Unlike the amide in the target compound, 6PPD has amine groups, which are more reactive and prone to oxidation. Environmental Impact: 6PPD degrades into 6PPD-quinone, a toxic metabolite harmful to aquatic life at low concentrations (e.g., LC50 = 0.79 μg/L for coho salmon) .

b. Bis(1,3-dimethylbutyl) Methylphosphonate

- Key Features: This organophosphorus compound contains two 1,3-dimethylbutyl ester groups attached to a methylphosphonate core.

- Comparison: Stability: Phosphonate esters are hydrolytically stable but can degrade under strong acidic/basic conditions. The amide group in the target compound may exhibit greater hydrolytic resistance.

Functional Analogues: Naphthamide Derivatives

a. 2-Naphthamide-Based Compounds

- General Properties : Naphthamide derivatives are often used as intermediates in dyes, pharmaceuticals, or photostabilizers. For example, 2-naphthamide itself is a precursor in azo dye synthesis.

Environmental and Toxicological Profiles

- 6PPD-Quinone vs. Amide Degradants: While 6PPD-quinone exhibits high ecotoxicity , amide-containing compounds like the target may form less reactive metabolites. However, persistent metabolites (e.g., naphthoquinones) could still pose risks.

- Amides, while typically less hazardous, may still require screening under REACH or TSCA frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.